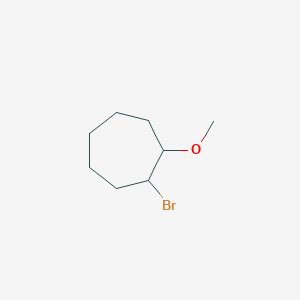
1-Bromo-2-methoxycycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxycycloheptane is an organic compound belonging to the class of cycloalkanes It consists of a seven-membered ring with a bromine atom and a methoxy group attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxycycloheptane can be synthesized through several methods. One common approach involves the bromination of 2-methoxycycloheptane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxycycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted cycloheptanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted cycloheptanes with various functional groups.
Elimination Reactions: Alkenes such as 2-methoxycycloheptene.
Oxidation: Ketones or carboxylic acids.
Reduction: Cycloheptane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxycycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-2-methoxycycloheptane can be compared with other similar compounds, such as:
1-Bromo-2-methylcyclohexane: A six-membered ring analogue with similar reactivity but different steric and electronic properties.
1-Bromo-2-methoxycyclohexane: Another six-membered ring compound with a methoxy group, used for comparison in studies of ring size effects.
1-Bromo-2-methoxycyclooctane: An eight-membered ring analogue, providing insights into the influence of ring size on reactivity and stability.
These comparisons highlight the unique features of this compound, such as its seven-membered ring structure and the presence of both bromine and methoxy groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2-methoxycycloheptane |
InChI |
InChI=1S/C8H15BrO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6H2,1H3 |
InChI Key |
OZOLVNWQOPVOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


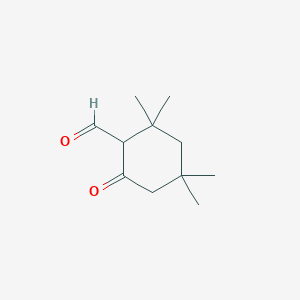
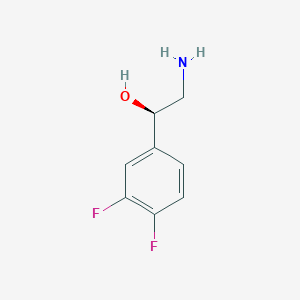
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B13297551.png)
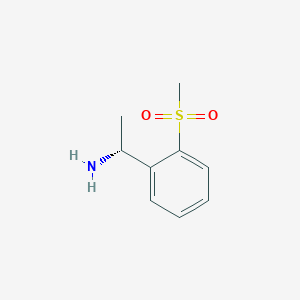
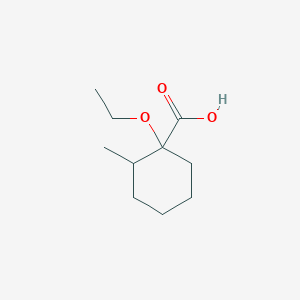
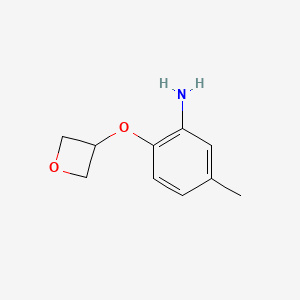
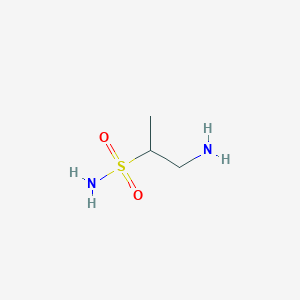

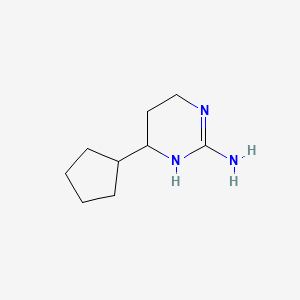
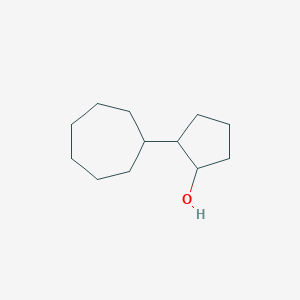
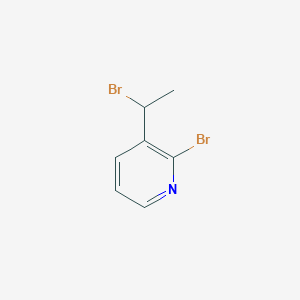


![5-(Tert-butylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13297623.png)
